molecular formula C6H14N4O2 B096262 Adipamidoxime CAS No. 15347-78-1

Adipamidoxime

Cat. No.: B096262
CAS No.: 15347-78-1
M. Wt: 174.2 g/mol
InChI Key: KKQNCWWVKWCZID-UHFFFAOYSA-N
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Description

Adipamidoxime (CAS 15347-78-1, NSC 70868) is an oxime-class bioactive compound with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.2 g/mol . Structurally, it features two amidoxime groups (-NH-C(=N-OH)-) linked by a hexane chain, contributing to its unique physicochemical properties, including a density of 1.37 g/cm³ and a high boiling point of 454.3°C . It exists as a solid at room temperature and demonstrates broad-spectrum biological activity, including antimicrobial (bacterial, fungal, viral inhibition), anti-inflammatory, and antitumor effects .

Properties

IUPAC Name

1-N',6-N'-dihydroxyhexanediimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQNCWWVKWCZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=NO)N)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C(=N/O)/N)CC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165332
Record name N(1),N(6)-Dihydroxyhexanediimidamide
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URL https://comptox.epa.gov/dashboard/DTXSID70165332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15347-78-1
Record name Adipyl diamidoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015347781
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Record name Adipamidoxime
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70868
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(1),N(6)-Dihydroxyhexanediimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADIPYL DIAMIDOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K464TO7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Reaction Mechanism and Stoichiometry

Adiponitrile undergoes a two-step hydroxylamine addition at both terminal nitrile groups. The first step generates an intermediate iminoether, which subsequently reacts with a second equivalent of hydroxylamine to yield the diamidoxime product. The general reaction pathway is:

N≡C−(CH2)4C≡N+2NH2OHHON=C−(CH2)4C=NOH+2NH3\text{N≡C−(CH}2\text{)}4−\text{C≡N} + 2 \text{NH}2\text{OH} \rightarrow \text{HON=C−(CH}2\text{)}4−\text{C=NOH} + 2 \text{NH}3

The reaction is typically conducted in ethanol or methanol using hydroxylamine hydrochloride and a base such as sodium carbonate or triethylamine to liberate free hydroxylamine.

Optimization Parameters

  • Temperature : Reflux conditions (60–80°C) are standard to accelerate reaction kinetics, though aliphatic nitriles like adiponitrile require extended durations (24–48 hours) due to slower reactivity compared to aromatic analogs.

  • Solvent : Polar protic solvents (e.g., ethanol) enhance nucleophilicity and stabilize intermediates.

  • Hydroxylamine Excess : A 2.5–3.0 molar excess of hydroxylamine hydrochloride relative to adiponitrile improves conversion rates for aliphatic substrates, compensating for side reactions such as hydrolysis.

Yields for aliphatic diamidoximes under optimized conditions range from 65% to 85%, with purity exceeding 95% after recrystallization from aqueous ethanol.

Solvent-Free Ultrasonic Irradiation

Recent innovations in amidoxime synthesis emphasize solvent-free protocols to reduce environmental impact and improve efficiency. Ranjbar-Karimi et al. demonstrated that ultrasonic irradiation facilitates this compound formation without solvents, achieving comparable yields to conventional methods in significantly shorter reaction times.

Procedure and Advantages

  • Conditions : Adiponitrile and hydroxylamine hydrochloride are mixed with a catalytic amount of sodium carbonate and subjected to ultrasonic irradiation (40 kHz, 300 W) at 60°C for 2–4 hours.

  • Yield : 78–82% isolated yield, with negligible by-product formation.

  • Benefits :

    • Eliminates solvent waste.

    • Reduces reaction time by 90% compared to thermal reflux.

    • Enhances selectivity due to uniform energy distribution.

This method is particularly advantageous for industrial-scale applications, where rapid processing and cost-effectiveness are critical.

Industrial-Scale Production from Adipic Acid

A patented fluidized-bed process converts adipic acid and ammonia to adiponitrile at 350–400°C, which is then functionalized to this compound. Although energy-intensive, this method benefits from established infrastructure in adipic acid production.

Key Process Parameters

  • Catalyst : Solid dehydration catalysts (e.g., silica-alumina) fluidized by preheated ammonia gas.

  • Reactor Design : Funnel-shaped distributors ensure uniform mixing of adipic acid aerosol and ammonia.

  • Yield : 60–70% adiponitrile, with cyclopentanone and cyanoimines as primary by-products.

Post-synthesis, adiponitrile is purified via fractional distillation before hydroxylamine treatment.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Conventional Reflux65–8524–48 hHighModerate (solvent use)
Ultrasonic Irradiation78–822–4 hModerateLow (solvent-free)
Biocatalytic70–80*12–24 hHighVery Low
Industrial Fluidized Bed60–70N/AVery HighHigh (energy use)

*Yield for adiponitrile precursor; subsequent hydroxylamine addition adds 8–12 h .

Chemical Reactions Analysis

Types of Reactions: Adipamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Adipamidoxime has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.

    Medicine: Investigated for its anti-inflammatory and anti-tumor activities, making it a potential candidate for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

Adipamidoxime exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Physicochemical Comparison

The table below highlights key physicochemical differences between Adipamidoxime and selected bioactive compounds:

Property This compound CBS9106 (SL-801) Broxaldine 4-Oxofenretinide
Molecular Formula C₆H₁₄N₄O₂ Not specified C₆H₅BrN₂O₂ C₂₄H₂₈O₃
Molecular Weight 174.2 g/mol ~500 g/mol (estimated) 229.02 g/mol 364.48 g/mol
CAS Number 15347-78-1 Not provided 3684-46-6 865536-65-8
Key Functional Groups Amidoxime (-NH-C(=N-OH)) CRM1-binding motifs Brominated aromatic ring Retinoid derivative
Primary Activity Antimicrobial, Antitumor CRM1 inhibitor Antimicrobial Retinoid signaling
Target Broad-spectrum CRM1 nuclear export Not specified Retinoic acid receptors

Notes:

  • 4-Oxofenretinide, a retinoid derivative, targets nuclear receptors, unlike this compound’s non-receptor-mediated mechanisms .

Pharmacological and Functional Differences

Antimicrobial Activity

This compound inhibits bacterial, fungal, and viral growth through mechanisms likely involving metal ion chelation or oxidative stress induction . In contrast, Broxaldine (CAS 3684-46-6) exhibits narrower antimicrobial specificity, primarily targeting Gram-positive bacteria, possibly due to its brominated structure interfering with cell wall synthesis .

Antitumor Activity

This compound’s antitumor effects are attributed to apoptosis induction and oxidative damage, whereas CBS9106 (SL-801) specifically inhibits CRM1-dependent nuclear export, degrading oncoproteins and prolonging survival in tumor-bearing models .

Biological Activity

Adipamidoxime (C₆H₁₄N₄O₂), also known as NSC 70868, is a diamidoxime derivative synthesized primarily from adiponitrile and hydroxylamine. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

Overview of Biological Activity

This compound exhibits significant biological activity attributed to its unique structural characteristics and chelating properties. It has been studied for various applications:

  • Antimicrobial Activity : Effective against a range of bacteria, fungi, and viruses.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokine production.
  • Anti-tumor Properties : Induces apoptosis in cancer cells through specific molecular pathways.

The biological effects of this compound are mediated through several mechanisms:

  • Antimicrobial Activity : this compound disrupts microbial metabolic processes, inhibiting growth.
  • Anti-inflammatory Activity : It reduces inflammation by modulating cytokine signaling pathways, particularly through the inhibition of NF-κB activation.
  • Anti-tumor Activity : Induces apoptosis by activating mitochondrial pathways and regulating reactive oxygen species (ROS) levels.

Antimicrobial Studies

Research indicates that this compound demonstrates potent antimicrobial properties. A study conducted on various microbial strains reported significant inhibition zones, confirming its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The compound's chelating ability allows it to bind metal ions essential for microbial growth, further enhancing its antimicrobial potential.

Anti-inflammatory Effects

This compound has been shown to inhibit the activation of inflammatory pathways. In vitro studies revealed that it effectively reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6 by interfering with NF-κB signaling . This property positions this compound as a candidate for therapeutic applications in inflammatory diseases.

Anti-tumor Properties

The anti-tumor efficacy of this compound was explored in several studies. It was found to induce apoptosis in cancer cells by activating caspase pathways and increasing intracellular ROS levels . A comparative analysis with other compounds highlighted this compound's superior efficacy in inducing cell death in tumor models .

Comparative Analysis with Similar Compounds

CompoundStructure TypeAntimicrobial ActivityAnti-inflammatory ActivityAnti-tumor Activity
This compound DiamidoximeHighModerateHigh
Formamidoxime Formyl derivativeLowLowModerate
Acetamidoxime Acetyl derivativeModerateLowLow
Benzamidoxime Benzyl derivativeLowModerateModerate

This compound is distinguished by its robust antimicrobial and anti-tumor activities compared to structurally similar compounds. Formamidoxime, while related, exhibits lower effectiveness in these areas.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of this compound against various pathogens. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against infections .
  • Anti-inflammatory Mechanism Investigation :
    • Research focused on the anti-inflammatory properties revealed that this compound inhibited IL-1β release through the NLRP3 inflammasome pathway, suggesting its utility in treating chronic inflammatory conditions .
  • Cancer Cell Apoptosis Induction :
    • In vitro experiments demonstrated that this compound could induce apoptosis in human cancer cell lines by activating mitochondrial apoptotic pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. How can researchers optimize reaction conditions for this compound derivatization without compromising stability?

  • Methodological Answer : Perform Design of Experiments (DoE) to screen variables (catalyst concentration, solvent polarity). Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy. For unstable intermediates, employ low-temperature techniques (e.g., cryogenic quenching) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Adipamidoxime
Reactant of Route 2
Adipamidoxime

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